molecular formula C12H16O3 B12548998 4-(3,4-Dimethoxyphenyl)but-3-en-2-ol CAS No. 143015-71-8

4-(3,4-Dimethoxyphenyl)but-3-en-2-ol

Cat. No.: B12548998
CAS No.: 143015-71-8
M. Wt: 208.25 g/mol
InChI Key: CHBJKIQNRSVFBW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)but-3-en-2-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method is the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction with sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)but-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)but-3-en-2-ol is unique due to its specific structure, which allows it to interact with multiple biological targets and pathways. Its combination of anti-inflammatory, analgesic, and antipyretic properties makes it a promising candidate for therapeutic applications .

Properties

CAS No.

143015-71-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)but-3-en-2-ol

InChI

InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-9,13H,1-3H3

InChI Key

CHBJKIQNRSVFBW-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

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